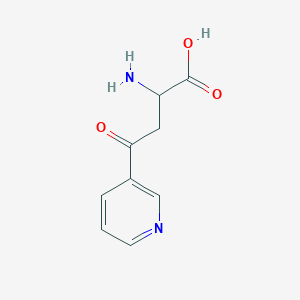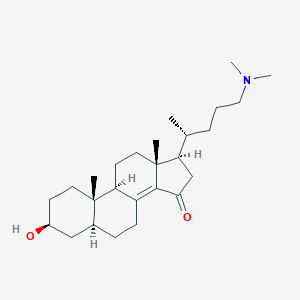
alpha-Amino-gamma-oxo-3-pyridinebutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Amino-gamma-oxo-3-pyridinebutanoic acid, also known as AOPB, is a non-proteinogenic amino acid that has gained attention in the scientific community due to its potential applications in various fields. AOPB is a derivative of pyridine and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of alpha-Amino-gamma-oxo-3-pyridinebutanoic acid is not fully understood. However, it is known to act as a ligand for glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor. alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has been shown to bind to the glycine site of the NMDA receptor, which enhances the activity of the receptor.
Biochemical and Physiological Effects:
alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that alpha-Amino-gamma-oxo-3-pyridinebutanoic acid enhances the activity of the NMDA receptor, which plays a role in synaptic plasticity and learning and memory. alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has also been shown to have antioxidant activity, which may have neuroprotective effects. In vivo studies have shown that alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. alpha-Amino-gamma-oxo-3-pyridinebutanoic acid is also stable under a wide range of conditions, making it suitable for use in various assays. However, alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has some limitations. It is not a natural amino acid and may not accurately mimic the activity of endogenous ligands. Additionally, alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
Direcciones Futuras
There are several future directions for research on alpha-Amino-gamma-oxo-3-pyridinebutanoic acid. One area of interest is the development of alpha-Amino-gamma-oxo-3-pyridinebutanoic acid-based drugs for the treatment of neurological disorders. Another area of interest is the synthesis of novel materials using alpha-Amino-gamma-oxo-3-pyridinebutanoic acid as a building block. Additionally, further studies are needed to fully understand the mechanism of action of alpha-Amino-gamma-oxo-3-pyridinebutanoic acid and its potential as a ligand for glutamate receptors.
Métodos De Síntesis
Alpha-Amino-gamma-oxo-3-pyridinebutanoic acid is synthesized through a multi-step process that involves the reaction of pyridine with various reagents. The first step involves the reaction of pyridine with ethyl acetoacetate to form ethyl 3-pyridinebutanoate. This intermediate is then reacted with hydroxylamine hydrochloride to form ethyl 3-pyridinebutanohydroxamate. The final step involves the oxidation of the hydroxamate group to form alpha-Amino-gamma-oxo-3-pyridinebutanoic acid.
Aplicaciones Científicas De Investigación
Alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has been investigated for its potential as a drug scaffold due to its structural similarity to glutamic acid, a neurotransmitter in the central nervous system. In biochemistry, alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has been studied for its potential as a ligand for glutamate receptors. In materials science, alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has been investigated for its potential as a building block for the synthesis of novel materials.
Propiedades
Número CAS |
137548-54-0 |
|---|---|
Nombre del producto |
alpha-Amino-gamma-oxo-3-pyridinebutanoic acid |
Fórmula molecular |
C9H10N2O3 |
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
2-amino-4-oxo-4-pyridin-3-ylbutanoic acid |
InChI |
InChI=1S/C9H10N2O3/c10-7(9(13)14)4-8(12)6-2-1-3-11-5-6/h1-3,5,7H,4,10H2,(H,13,14) |
Clave InChI |
BOOQPWXVCDYIJP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)CC(C(=O)O)N |
SMILES canónico |
C1=CC(=CN=C1)C(=O)CC(C(=O)O)N |
Sinónimos |
nicotinylalanine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B237646.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B237654.png)

![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B237663.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)

![5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237677.png)



